1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine
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Overview
Description
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a compound that features a bicyclic structure fused with a pyrazole ring. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole precursor. One common method includes the alkylation of pyrazole with a bicyclo[2.2.1]heptane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds like 2-ethyl-bicyclo[2.2.1]heptane and 2-methylene-bicyclo[2.2.1]heptane share the bicyclic structure but differ in their functional groups.
Pyrazole derivatives: Compounds such as 1-phenyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine have similar pyrazole rings but different substituents.
Uniqueness
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is unique due to its combination of a bicyclic structure with a pyrazole ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c12-11-5-13-14(7-11)6-10-4-8-1-2-9(10)3-8/h5,7-10H,1-4,6,12H2 |
InChI Key |
XIEYZHRROQWXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(C=N3)N |
Origin of Product |
United States |
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